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Compound of Interest

Compound Name: 2-Acetylisonicotinic acid

CAS No.: 25028-33-5

Cat. No.: B1613277

Get Quote

Executive Summary & Scientific Context
2-Acetylisonicotinic acid (also known as 2-acetylpyridine-4-carboxylic acid) is a highly

functionalized N-heterocyclic building block. Due to its unique arrangement of a hydrogen-bond

accepting pyridine nitrogen, an acetyl group, and a carboxylic acid moiety, it serves as a critical

precursor in advanced drug discovery. Notably, it is utilized in the synthesis of retinoid

antagonists for hyperproliferative diseases and in the design of Schiff base metal-ligand

complexes that potently inhibit cancer cell migration .

Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR)

spectroscopy is critical, as the molecule is susceptible to dimerization and decarboxylation

under improper storage conditions. This application note provides a comprehensive, self-

validating protocol for the

H and

C NMR analysis of 2-acetylisonicotinic acid.
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Before initiating NMR analysis, it is essential to understand the physical parameters of the

analyte, as these dictate solvent selection and expected relaxation behaviors .

Property Value

IUPAC Name 2-acetylpyridine-4-carboxylic acid

CAS Number 25028-33-5

Molecular Formula

C

H

NO

Molecular Weight 165.15 g/mol

SMILES String CC(=O)c1cc(ccn1)C(O)=O

Physical State Solid powder

Causality in Experimental Design: Solvent &
Parameter Selection
Why DMSO-d

? The selection of deuterated dimethyl sulfoxide (DMSO-d

) over chloroform-d (CDCl

) is a deliberate experimental choice rooted in the molecule's physical chemistry. The carboxylic
acid moiety at the C4 position induces strong intermolecular hydrogen bonding, forming stable
dimers in non-polar solvents. In CDCl

, this results in poor solubility and severe line broadening of the acidic proton due to
intermediate exchange rates. DMSO-d

, a strongly hydrogen-bonding solvent, disrupts these dimers. This yields sharp, well-resolved
aromatic signals and a distinct (though broad) COOH peak, ensuring accurate multiplet
analysis.
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Recommended NMR Acquisition Parameters (400 MHz
Spectrometer)

Parameter H NMR C NMR

Nucleus Frequency 400 MHz 100 MHz

Solvent DMSO-d DMSO-d

Temperature 298 K (25 °C) 298 K (25 °C)

Pulse Sequence Standard 1D (zg30)
Power-gated decoupling

(zgpg30)

Relaxation Delay (D1) 2.0 s 2.0 s

Number of Scans (NS) 16 - 32 1024 - 2048

Spectral Width (SW) 20 ppm 250 ppm

Step-by-Step NMR Acquisition Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By

anchoring the analysis to known internal constants, the operator can immediately verify the

integrity of both the sample and the instrument.

Sample Preparation: Weigh exactly 10–15 mg of 2-acetylisonicotinic acid.

Dissolution: Dissolve the powder in 0.6 mL of high-purity DMSO-d

(containing 0.03% v/v TMS as an internal reference if desired, though the residual solvent
peak is sufficient). Vortex for 30 seconds until optically clear.

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are

trapped in the active volume.

Tuning & Shimming: Insert the sample into the spectrometer. Perform automated probe

tuning and matching (ATMA), followed by gradient shimming (TopShim) to ensure a

homogeneous magnetic field. The lock signal should be stable.
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Acquisition: Run the

H and

C sequences using the parameters outlined in the table above.

Self-Validating Calibration & Integration:

Calibration: Calibrate the residual DMSO-d

pentet exactly to 2.50 ppm.

Validation: Integrate the isolated acetyl methyl singlet (~2.65 ppm) and strictly define it as

3.00 protons. If the sample is pure and the D1 delay was sufficient, the three aromatic

protons (H3, H5, H6) will subsequently integrate to exactly 1.00 ± 0.05 each. Any deviation

from this 3:1:1:1 ratio immediately flags incomplete relaxation, poor shimming, or

structural degradation.
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1. Sample Preparation
Weigh 10-15 mg of 2-Acetylisonicotinic acid

2. Solvent Selection
Dissolve in 0.6 mL DMSO-d6

3. Instrument Setup
Probe Tuning & Gradient Shimming

4. Data Acquisition
1H (16 scans) & 13C (1024 scans)

5. Signal Processing
Fourier Transform & Phase Correction

6. Spectral Analysis
Multiplet Assignment & Integration

Click to download full resolution via product page

Fig 1: Step-by-step experimental workflow for the NMR acquisition of 2-Acetylisonicotinic
acid.

Spectral Interpretation & Mechanistic Causality
The chemical shifts of the pyridine ring protons are not random; they are strictly dictated by a

combination of electronegativity, inductive effects, and magnetic anisotropy.
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H6 Proton (~8.85 ppm, d, J = 5.0 Hz): The nitrogen atom (N1) exerts a massive inductive

electron-withdrawing effect, stripping electron density from the adjacent C6 position.

Consequently, H6 is the most deshielded proton on the ring. It appears as a doublet due to

ortho-coupling with H5.

H3 Proton (~8.35 ppm, d, J = 1.5 Hz): The acetyl group at C2 introduces anisotropic

deshielding. Because H3 is ortho to this acetyl group (and meta to the carboxylic acid), it is

pushed significantly downfield. It appears as a finely coupled doublet due to meta-coupling

with H5.

H5 Proton (~7.95 ppm, dd, J = 5.0, 1.5 Hz): Positioned ortho to the carboxylic acid and ortho

to H6, H5 is deshielded by the COOH group but less so than H6 or H3. It appears as a

distinct doublet of doublets, confirming the connectivity of the ring.

Acetyl Methyl (~2.65 ppm, s): This sharp singlet is characteristic of a methyl group directly

attached to a carbonyl carbon.

Carboxylic Acid OH (>13.0 ppm, br s): Highly deshielded due to the electronegativity of

oxygen and hydrogen bonding. Its exact shift is concentration and temperature-dependent.

In the

C NMR spectrum, causality is equally clear: the acetyl carbonyl carbon resonates near 199.0
ppm (typical for ketones), while the more resonance-stabilized carboxylic acid carbonyl
appears near 165.5 ppm. The highly electron-deficient C2 and C6 carbons will appear furthest
downfield in the aromatic region (>150 ppm).
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Fig 2: Logical causality between molecular structural features and 1H NMR chemical shifts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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